molecular formula C16H24N8S2 B8278692 Cimetidine impurity F

Cimetidine impurity F

Cat. No.: B8278692
M. Wt: 392.6 g/mol
InChI Key: OFGXKQGKIOVKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is a complex organic compound with the molecular formula C16H24N8S2 and a molecular weight of 392.54 . This compound is known for its unique structure, which includes imidazole rings and thioether linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The imidazole rings and thioether linkages play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is unique due to its dual imidazole rings and thioether linkages, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C16H24N8S2

Molecular Weight

392.6 g/mol

IUPAC Name

1-cyano-2,3-bis[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C16H24N8S2/c1-12-14(23-10-21-12)7-25-5-3-18-16(20-9-17)19-4-6-26-8-15-13(2)22-11-24-15/h10-11H,3-8H2,1-2H3,(H,21,23)(H,22,24)(H2,18,19,20)

InChI Key

OFGXKQGKIOVKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NCCSCC2=C(NC=N2)C)NC#N

Origin of Product

United States

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